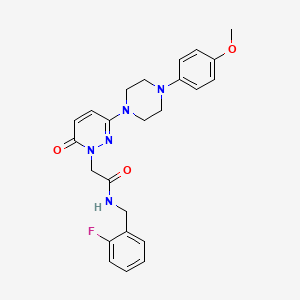![molecular formula C24H18N2O5S2 B12161800 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12161800.png)
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a unique structure. Its IUPAC name is quite a mouthful, but let’s break it down:
- The (4E)-4-[hydroxy(thiophen-2-yl)methylidene] part refers to the presence of a hydroxy group attached to a thiophene ring.
- The 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione portion describes the fused benzothiazole and pyrrolidine rings, along with methoxy groups.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes:
Condensation Reaction: Starting from appropriate precursors, a condensation reaction forms the pyrrolidine ring.
Thiophene Hydroxylation: The thiophene ring undergoes hydroxylation to introduce the hydroxy group.
Benzothiazole Formation: The benzothiazole moiety is synthesized separately and then coupled with the pyrrolidine intermediate.
Final Steps: Additional functional group modifications and purification steps complete the synthesis.
Industrial Production: While research laboratories often use custom synthetic routes, industrial production may involve more efficient methods. Unfortunately, specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The thiophene ring may undergo substitution reactions with various electrophiles.
Hydroxylation: Hydrogen peroxide (H₂O₂) or peracids.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., Br₂, Cl₂) or other electrophiles.
Major Products: The major products depend on the specific reaction conditions and the substituents present. For example:
- Oxidation: Ketones or aldehydes.
- Reduction: Alcohols.
- Substitution: Various substituted thiophenes.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer effects.
Materials Science: Its unique structure could inspire novel materials.
Chemical Biology: Researchers study its interactions with biological molecules.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
: Reference 1 : Reference 2
Properties
Molecular Formula |
C24H18N2O5S2 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O5S2/c1-30-14-6-3-5-13(11-14)20-19(21(27)17-7-4-10-32-17)22(28)23(29)26(20)24-25-16-9-8-15(31-2)12-18(16)33-24/h3-12,20,28H,1-2H3 |
InChI Key |
FEQQZVDPDKHNKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161722.png)
![1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12161730.png)
![methyl 5-(2-methylpropyl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12161735.png)

![3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid](/img/structure/B12161755.png)

![7-[Piperidin-1-yl(pyridin-4-yl)methyl]quinolin-8-ol](/img/structure/B12161761.png)
![N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12161765.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12161769.png)
![1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl-](/img/structure/B12161771.png)
![6-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B12161775.png)

![(4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12161790.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12161793.png)
